![molecular formula C12H14N2O2S B13514462 Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)
Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate is an organic compound that features a benzothiazole moiety linked to an ethyl ester group via an amino propanoate chain. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate typically involves the reaction of 2-aminobenzothiazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the electrophilic carbon of the ethyl 3-bromopropanoate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound can also interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate with similar biological activities.
Ethyl 2-(1,3-benzothiazol-2-yl)acetate: Another benzothiazole derivative with comparable chemical properties but different applications.
N-(1,3-Benzothiazol-2-yl)acetamide: Shares the benzothiazole core and exhibits similar antimicrobial and anticancer activities.
Uniqueness
Ethyl 3-[(1,3-benzothiazol-2-yl)amino]propanoate is unique due to its specific structure, which combines the benzothiazole moiety with an ethyl ester group. This combination enhances its solubility and bioavailability, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H14N2O2S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
ethyl 3-(1,3-benzothiazol-2-ylamino)propanoate |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-11(15)7-8-13-12-14-9-5-3-4-6-10(9)17-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Clé InChI |
DHNKULLYCVKINS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
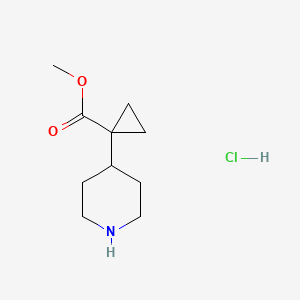
![N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13514407.png)

![7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B13514419.png)

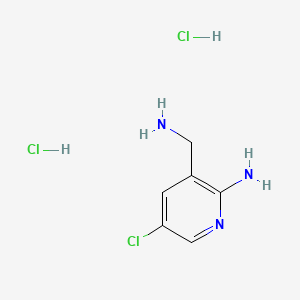

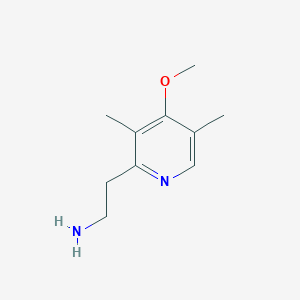
![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
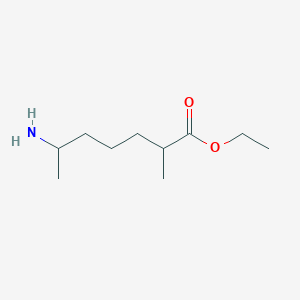
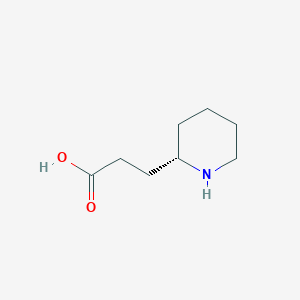

![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)
